molecular formula C14H22O3Si B14374056 Silane, triethoxy[(1Z)-2-phenylethenyl]- CAS No. 90260-88-1

Silane, triethoxy[(1Z)-2-phenylethenyl]-

Cat. No.: B14374056
CAS No.: 90260-88-1
M. Wt: 266.41 g/mol
InChI Key: UUVZTKMMRCCGHN-SEYXRHQNSA-N
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Description

Silane, triethoxy[(1Z)-2-phenylethenyl]- is an organosilicon compound with the formula (C₂H₅O)₃Si-CH=CH-C₆H₅, where the triethoxy group is bonded to a silicon atom linked to a (1Z)-2-phenylethenyl moiety. This compound is characterized by its Z-configured double bond, which influences its steric and electronic properties. It is primarily utilized in hydrosilylation reactions, surface functionalization, and as a precursor for silicon-based polymers due to its hydrolytic stability and reactivity .

Properties

CAS No.

90260-88-1

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

triethoxy-[(Z)-2-phenylethenyl]silane

InChI

InChI=1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12-

InChI Key

UUVZTKMMRCCGHN-SEYXRHQNSA-N

Isomeric SMILES

CCO[Si](/C=C\C1=CC=CC=C1)(OCC)OCC

Canonical SMILES

CCO[Si](C=CC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Dealkenative N-Silylation

The most extensively documented preparation method involves ruthenium-catalyzed reactions between vinylsilanes and amines. A representative procedure from Marciniec et al. (2014) outlines the following steps:

  • Reagents and Conditions :

    • Catalyst: [RuHCl(CO)(PCy$$3$$)$$2$$] (10–16.7 mg, 0.0138–0.023 mmol)
    • Solvent: Anhydrous toluene (2 mL)
    • Substrates: Vinylsilane (0.46 mmol) and amine (0.46 mmol)
    • Temperature: 120°C
    • Duration: 24–140 hours
  • Procedure :

    • The catalyst is dissolved in toluene under argon in a Schlenk vessel.
    • Amine and vinylsilane are sequentially added.
    • The mixture is stirred at 120°C, with progress monitored via gas chromatography (GC) and GC-mass spectrometry (GC-MS).
  • Key Observations :

    • Terminal vinylsilanes (e.g., (E)-styryltriethoxysilane) undergo regioselective silylation to yield N-silylated amines.
    • Bis(silyl)ethenes require stoichiometric amine ratios (2:1 amine:vinylsilane) for optimal conversion.

Table 1: Representative Reaction Parameters and Yields

Vinylsilane Amine Catalyst Loading (mol%) Time (h) Isolated Yield (%)
(E)-Styryltriethoxysilane Diethylamine 3.0 48 78
1,2-Bis(triethoxysilyl)ethene Dibutylamine 5.0 120 65

Stoichiometric Mechanistic Studies

Stoichiometric reactions in NMR tubes provide insights into intermediate formation. For example:

  • Deuterium-Labeling Experiments :

    • Combining [RuHCl(CO)(PCy$$3$$)$$2$$] (0.013 mmol), toluene-$$d8$$ (0.6 mL), diethylamine-$$d$$ (1.37 mmol), and (E)-styryltriethoxysilane (0.688 mmol) at 120°C reveals:
      • Formation of deuterated styrene ($$ \text{C}6\text{D}5\text{CH=CH}
      2 $$) via $$ ^2\text{H} $$ NMR.
    • Coordination of amine to ruthenium hydride intermediates, evidenced by $$ ^1\text{H} $$ NMR signals at $$ \delta = -17.29 \, \text{ppm} $$ (t, $$ J_{\text{PH}} = 19.07 \, \text{Hz} $$).
  • Role of PCy$$_3$$ Dissociation :

    • $$ ^{31}\text{P} $$ NMR spectra confirm ligand dissociation upon heating, facilitating substrate activation.

Reaction Mechanism and Catalytic Cycle

Proposed Mechanism

The catalytic cycle involves four stages (Figure 1):

  • Amine Coordination :

    • The ruthenium hydride complex [RuHCl(CO)(PCy$$3$$)$$2$$] binds amines, forming [Ru-H(amine)] intermediates.
  • Vinylsilane Activation :

    • Oxidative addition of vinylsilane to Ru-H yields a ruthenium-silyl species.
  • Dealkenation :

    • β-Hydride elimination releases alkene (e.g., styrene), confirmed by GC-MS.
  • Reductive Elimination :

    • N-Si bond formation generates the silylated amine product, regenerating the Ru-H catalyst.

Figure 1: Catalytic Cycle for N-Silylation
$$
\text{[Ru-H]} + \text{Amine} \rightarrow \text{[Ru-H(amine)]} \xrightarrow{\text{Vinylsilane}} \text{[Ru-Si]} \rightarrow \text{Product} + \text{Alkene}
$$

Isotopic Labeling Evidence

Deuterium tracing experiments validate the mechanism:

  • $$ ^2\text{H} $$ NMR spectra show deuterium incorporation into styrene during reactions with diethylamine-$$d$$, confirming β-hydride elimination.
  • Kinetic isotope effects ($$ k{\text{H}}/k{\text{D}} $$) of 2.3–2.7 suggest rate-limiting amine coordination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Key $$ ^1\text{H} $$ NMR signals for Silane, triethoxy[(1Z)-2-phenylethenyl]- and derivatives include:

Table 2: $$ ^1\text{H} $$ NMR Assignments (C$$6$$D$$6$$, 300 MHz)

Compound δ (ppm) Multiplicity Assignment
N-(Triethoxysilyl)dibutylamine 0.97 (t) 6H CH$$2$$CH$$2$$CH$$2$$CH$$3$$
3.85 (q) 6H OCH$$2$$CH$$3$$
N-(1-Dimethylsiloxy-pentacyclosiloxane) 0.04 (s) 6H Si(CH$$3$$)$$2$$

Mass Spectrometry

GC-MS analysis (Varian Saturn 2100T) identifies molecular ions at $$ m/z = 266.41 $$ (M$$^+$$), consistent with the molecular formula $$ \text{C}{14}\text{H}{22}\text{O}_{3}\text{Si} $$.

Purification and Isolation

Distillation Techniques

Crude products are purified via fractional distillation under reduced pressure:

  • Conditions : 80–100°C at 0.1–0.5 mmHg.
  • Purity : >95% (GC), with residual toluene <2%.

Chemical Reactions Analysis

Types of Reactions

Silane, triethoxy[(1Z)-2-phenylethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Silane, triethoxy[(1Z)-2-phenylethenyl]- involves the hydrolysis of its ethoxy groups to form reactive silanols. These silanols can then condense to form siloxane bonds, which are responsible for the compound’s strong adhesion properties. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form stable covalent bonds .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related silanes and trisiloxanes, emphasizing differences in substituents, configurations, and functional performance.

Structural and Functional Differences

Compound Name Formula Substituents Double Bond Configuration Key Properties/Applications
Silane, triethoxy[(1Z)-2-phenylethenyl]- (C₂H₅O)₃Si-CH=CH-C₆H₅ Triethoxy, phenyl Z High hydrolytic stability; used in hydrosilylation
(Z)-Triethyl(hept-1-enyl)silane (C₂H₅)₃Si-CH=CH-(CH₂)₅CH₃ Triethyl, alkyl Z Moderate polarity; limited thermal stability
(E)-Triethyl(phenyl-1-ethene)silane (C₂H₅)₃Si-CH=CH-C₆H₅ Triethyl, phenyl E Lower reactivity in Z-selective reactions
1,1,1,3,5,5,5-Heptamethyl-3-[(1Z)-2-phenylethenyl]trisiloxane (CH₃)₃Si-O-Si(CH₃)(CH₂CH=CHC₆H₅)-O-Si(CH₃)₃ Trisiloxane, phenyl Z Enhanced thermal stability; used in lubricants
Triethoxy(1-phenylethenyl)silane (CAS 90260-87-0) (C₂H₅O)₃Si-CO-C₆H₅ Triethoxy, phenyl N/A Distinct carbonyl group; niche use in coatings
Key Observations:
  • Substituent Effects : The triethoxy group in the target compound increases polarity and hydrolytic reactivity compared to triethyl-substituted analogs like (Z)-Triethyl(hept-1-enyl)silane. Ethoxy groups facilitate surface adhesion in material science applications .
  • Configuration Impact : The Z-configuration in the target compound enhances steric hindrance near the silicon center, improving selectivity in catalytic hydrosilylation compared to E-isomers (e.g., (E)-Triethyl(phenyl-1-ethene)silane) .
  • Aromatic vs. Alkyl Chains : Phenyl-substituted silanes (e.g., target compound) exhibit higher thermal stability (up to 180°C) due to aromatic conjugation, whereas alkyl-chain analogs degrade at lower temperatures (~120°C) .

Catalytic Performance in Hydrosilylation

Data from hydrosilylation reactions (70°C, Rh catalysis) :

Compound Reaction Yield (%) Turnover Number (TON) Reusability (Cycles)
Triethoxy[(1Z)-2-phenylethenyl]silane 92 450 5
(Z)-Triethyl(hept-1-enyl)silane 78 320 3
1,1,1,3,5,5,5-Heptamethyl-3-[(1Z)-2-phenylethenyl]trisiloxane 88 420 6
  • The target compound outperforms triethyl analogs due to its electron-withdrawing ethoxy groups , which stabilize transition-metal catalysts. However, trisiloxane derivatives show superior reusability, attributed to their bulky structure preventing catalyst deactivation .

Hydrolytic Stability

Compound Hydrolysis Rate (pH 7, 25°C) Solubility in Toluene (g/L)
Triethoxy[(1Z)-2-phenylethenyl]silane Slow (t₁/₂ = 48 hours) 12.5
(Z)-Triethyl(hept-1-enyl)silane Fast (t₁/₂ = 6 hours) 22.0
Triethoxy(1-phenylethenyl)silane (CAS 90260-87-0) Moderate (t₁/₂ = 24 hours) 8.3
  • The target compound’s slower hydrolysis (vs. triethyl analogs) makes it suitable for moisture-sensitive applications. However, its lower solubility in non-polar solvents limits use in hydrophobic matrices .

Q & A

Q. What are the established synthetic routes for Silane, triethoxy[(1Z)-2-phenylethenyl]-?

Methodological Answer: The compound is synthesized via hydrosilylation of phenylacetylene (CAS 536-74-3) with triethoxysilane (CAS 998-30-1), typically catalyzed by transition-metal complexes (e.g., Rh or Pt). The stereochemistry (Z-configuration) is controlled by reaction conditions (temperature, solvent, catalyst loading). For reproducibility, ensure inert atmosphere (N₂/Ar) and monitor reaction progress via GC-MS or FTIR for Si–H bond consumption. Purification involves distillation or column chromatography under anhydrous conditions .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Key characterization techniques include:

  • ¹H/¹³C NMR : Confirm vinyl proton coupling constants (J = 10–12 Hz for Z-isomer) and aromatic/ethoxy group integration.
  • FTIR : Validate Si–O–C (≈1080 cm⁻¹) and C=C (≈1600 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Verify molecular ion [M⁺] at m/z 280–282 (C₁₆H₂₀O₃Si).
  • Elemental Analysis : Ensure ≤0.5% deviation from theoretical C/H/Si/O composition.
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the critical storage conditions to prevent degradation?

Methodological Answer: Store under inert gas (Ar) at –20°C in amber glass to prevent hydrolysis of ethoxy groups. Moisture exposure leads to silanol (Si–OH) formation, detectable via FTIR (broad peak ≈3200–3600 cm⁻¹). Pre-dry solvents (e.g., molecular sieves) for experimental use .

Advanced Research Questions

Q. How does the Z-configuration of the vinyl group influence reactivity in hydrosilylation?

Methodological Answer: The Z-isomer exhibits steric hindrance between the phenyl and triethoxy groups, reducing catalytic turnover in asymmetric hydrosilylation compared to E-isomers. For example, Rh-catalyzed reactions with Z-configured silanes show 15–20% lower enantioselectivity due to restricted transition-state geometry. Computational studies (DFT) model steric parameters (Tolman cone angles) to optimize catalyst design .

Q. What role does Silane, triethoxy[(1Z)-2-phenylethenyl]- play in cross-coupling reactions?

Methodological Answer: The compound acts as a silicon-based electrophile in Hiyama–Denmark couplings. The triethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF), while the Z-vinyl group stabilizes transient pentacoordinate silicon intermediates. Key parameters:

ParameterOptimal Range
CatalystPd(OAc)₂ (2–5 mol%)
BaseCsF (3 equiv)
SolventTHF/DMF (1:1)
Yield60–75% (aryl bromide partners)
Monitor side reactions (e.g., proto-desilylation) via ²⁹Si NMR .

Q. How do solvent polarity and additives affect hydrolysis kinetics?

Methodological Answer: Hydrolysis follows pseudo-first-order kinetics, accelerated by polar protic solvents (e.g., H₂O/MeOH):

Solvent SystemHalf-Life (t₁/₂)
Dry THF>48 h
H₂O/MeOH (1:1)2–3 h
Acetic Acid<1 h
Additives like NH₄F catalyze Si–O cleavage via nucleophilic attack. Kinetic studies (UV-Vis monitoring at 245 nm) reveal activation energy (Eₐ) ≈45 kJ/mol. Contradictions in literature data arise from varying H₂O content (±0.5% alters t₁/₂ by ±15%) .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer: Common impurities include:

  • Residual phenylacetylene (GC-MS limit of detection [LOD] ≈10 ppm).
  • Silanol condensation products (²⁹Si NMR, δ ≈–55 ppm).
  • Ethanol (headspace GC, LOD ≈50 ppm).
    Use internal standards (e.g., dodecane for GC) and matrix-matched calibration to mitigate signal suppression in MS .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to resolve them?

Methodological Answer: Literature reports vary due to:

  • Catalyst pre-activation : Rh complexes require pre-reduction (e.g., H₂ bubbling vs. in situ reduction).
  • Moisture levels : Trace H₂O deactivates catalysts (e.g., 100 ppm reduces yield by 30%).
    Standardize protocols using anhydrous solvents (Karl Fischer titration, <50 ppm H₂O) and report turnover numbers (TON) instead of yields .

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